molecular formula C13H20N2O2 B3036551 1-(2,4-Dimethoxybenzyl)piperazine CAS No. 355824-21-4

1-(2,4-Dimethoxybenzyl)piperazine

Cat. No.: B3036551
CAS No.: 355824-21-4
M. Wt: 236.31 g/mol
InChI Key: CYENXNTVZNNAAI-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxybenzyl)piperazine is a compound belonging to the benzylpiperazine class. It has a molecular formula of C13H20N2O2 and a molecular weight of 236.31 g/mol. This compound is known for its psychoactive properties and has been studied for various applications in scientific research.

Preparation Methods

The synthesis of 1-(2,4-Dimethoxybenzyl)piperazine typically involves the reaction of 2,4-dimethoxybenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,4-Dimethoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the piperazine ring can be substituted with different functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dimethoxybenzyl)piperazine has been extensively studied for its applications in various fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research has explored its potential use as a psychoactive drug, with studies on its effects on the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

1-(2,4-Dimethoxybenzyl)piperazine can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive properties and use in research on serotonin receptors.

    1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often studied for its effects on the central nervous system and its use in combination with other psychoactive substances.

The uniqueness of this compound lies in its specific substitution pattern on the benzyl ring, which can influence its pharmacological properties and interactions with molecular targets.

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-4-3-11(13(9-12)17-2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYENXNTVZNNAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCNCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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